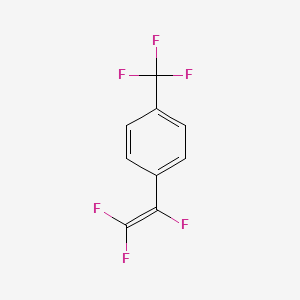
Benzene, 1-(trifluoroethenyl)-4-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(trifluoroethenyl)-4-(trifluoromethyl)- is a compound characterized by the presence of trifluoromethyl and trifluoroethenyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of trifluoroiodomethane in the presence of a catalyst such as mercury, which facilitates the photochemical reaction with benzene to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes that ensure efficient and scalable synthesis. The use of metal-free protocols and mild reaction conditions are preferred to enhance safety and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-(trifluoroethenyl)-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The trifluoromethyl and trifluoroethenyl groups can participate in substitution reactions, often facilitated by radical intermediates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Radical initiators like azobisisobutyronitrile (AIBN) and photochemical conditions are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated benzoic acids, while substitution reactions can produce various trifluoromethylated derivatives .
Scientific Research Applications
Benzene, 1-(trifluoroethenyl)-4-(trifluoromethyl)- has diverse applications in scientific research:
Biology: The compound’s unique properties make it useful in the development of bioactive molecules and pharmaceuticals.
Medicine: It is explored for its potential in drug discovery and development, particularly in creating compounds with improved pharmacokinetic properties.
Industry: The compound is used in the production of advanced materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of Benzene, 1-(trifluoroethenyl)-4-(trifluoromethyl)- involves its interaction with molecular targets through its trifluoromethyl and trifluoroethenyl groups. These groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved often include radical intermediates and electron transfer processes .
Comparison with Similar Compounds
- 1-methyl-3-(trifluoromethyl)benzene
- Trifluoromethyl ketones
- Trifluoromethylated aromatic compounds
Comparison: Benzene, 1-(trifluoroethenyl)-4-(trifluoromethyl)- is unique due to the presence of both trifluoromethyl and trifluoroethenyl groups, which confer distinct chemical properties compared to other trifluoromethylated compounds.
Properties
CAS No. |
92917-54-9 |
|---|---|
Molecular Formula |
C9H4F6 |
Molecular Weight |
226.12 g/mol |
IUPAC Name |
1-(1,2,2-trifluoroethenyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H4F6/c10-7(8(11)12)5-1-3-6(4-2-5)9(13,14)15/h1-4H |
InChI Key |
TZMAARNATXUVBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=C(F)F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid](/img/structure/B14348150.png)
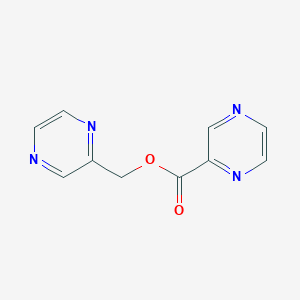
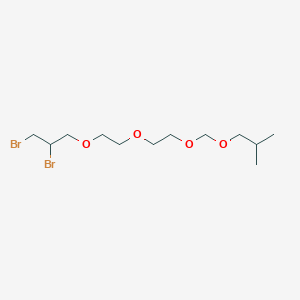

![(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;prop-2-enoic acid](/img/structure/B14348183.png)
![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate](/img/structure/B14348198.png)
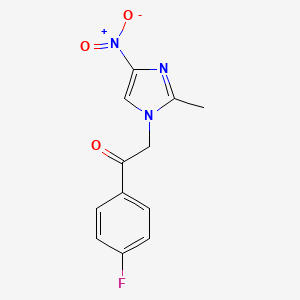
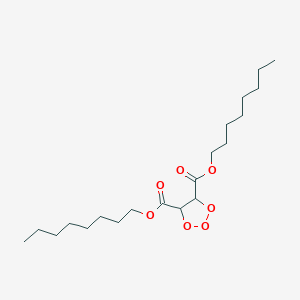

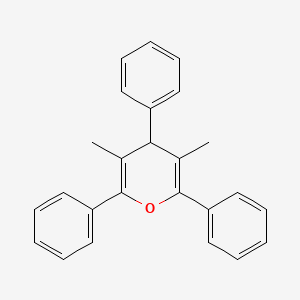

![Bis[(oxiran-2-yl)methyl] pentacosanedioate](/img/structure/B14348232.png)
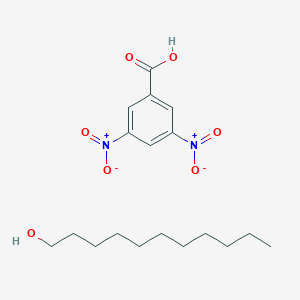
![1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[3.2.0]heptane-2,2-dione](/img/structure/B14348243.png)
